molecular formula C19H20N6O8 B14402542 Adenosine, N-[[2-(4-nitrophenyl)ethoxy]carbonyl]- CAS No. 88121-73-7

Adenosine, N-[[2-(4-nitrophenyl)ethoxy]carbonyl]-

Cat. No.: B14402542
CAS No.: 88121-73-7
M. Wt: 460.4 g/mol
InChI Key: VCFMJYUZQIFLHF-SCFUHWHPSA-N
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Description

Adenosine, N-[[2-(4-nitrophenyl)ethoxy]carbonyl]- is a chemically modified nucleoside derivative where the [2-(4-nitrophenyl)ethoxy]carbonyl (npeoc) group is attached to the adenosine moiety. This compound serves as a critical intermediate in RNA synthesis, particularly for introducing post-transcriptional modifications such as N6-methyladenosine (m6A). The npeoc group acts as a protective moiety during methylation reactions, enabling selective derivatization with diazomethane . The resulting methylated nucleosides are pivotal in synthesizing natural tRNA sequences and studying RNA epigenetics. Its stability under mild conditions and compatibility with fluorescence-labeling strategies (e.g., dansyl derivatives) further enhance its utility in oligonucleotide synthesis .

Properties

CAS No.

88121-73-7

Molecular Formula

C19H20N6O8

Molecular Weight

460.4 g/mol

IUPAC Name

2-(4-nitrophenyl)ethyl N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]carbamate

InChI

InChI=1S/C19H20N6O8/c26-7-12-14(27)15(28)18(33-12)24-9-22-13-16(20-8-21-17(13)24)23-19(29)32-6-5-10-1-3-11(4-2-10)25(30)31/h1-4,8-9,12,14-15,18,26-28H,5-7H2,(H,20,21,23,29)/t12-,14-,15-,18-/m1/s1

InChI Key

VCFMJYUZQIFLHF-SCFUHWHPSA-N

Isomeric SMILES

C1=CC(=CC=C1CCOC(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1CCOC(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Sugar Hydroxyl Protection

Prior to N6-protection, the 2'-, 3'-, and 5'-hydroxyl groups of adenosine are typically protected to prevent undesired side reactions. Common methods include:

  • Acetylation : Treatment with acetic anhydride and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM) yields 2',3',5'-tri-O-acetyladenosine.
  • Silylation : Bulky silyl groups like tert-butyldimethylsilyl (TBDMS) provide robust protection under basic conditions.

Example Protocol :

  • Dissolve adenosine (1.0 eq) in anhydrous DCM.
  • Add acetic anhydride (3.0 eq) and DMAP (0.1 eq).
  • Stir at 25°C for 12 hours.
  • Quench with methanol, concentrate, and purify via silica chromatography.

N6-Protection Using 2-(4-Nitrophenyl)ethoxy Carbonyl Chloride

The 2-(4-nitrophenyl)ethoxy carbonyl (npeoc) group is introduced via reaction with its corresponding chloroformate:

Reaction Conditions :

  • Reagent : 2-(4-nitrophenyl)ethoxy carbonyl chloride (1.2 eq).
  • Base : N,N-Diisopropylethylamine (DIPEA, 2.5 eq).
  • Solvent : Anhydrous dimethylformamide (DMF).
  • Temperature : 0°C → 25°C (gradual warming).
  • Yield : 78–85%.

Mechanism : The chloroformate reacts with the N6-amino group to form a stable carbamate. Excess base neutralizes HCl byproducts, preventing decomposition.

N6-Protection Using 1-Methyl-3-(npeoc)imidazolium Chloride

This alternative reagent enhances reactivity and selectivity:

Procedure :

  • Combine sugar-protected adenosine (1.0 eq) with 1-methyl-3-(npeoc)imidazolium chloride (1.5 eq) in DMF.
  • Stir at 25°C for 4 hours.
  • Isolate via precipitation in ice-cold diethyl ether.
  • Purify by recrystallization (ethanol/water).

Advantages :

  • Higher functional group tolerance.
  • Reduced side reactions (e.g., O-acylation).

Deprotection of Sugar Hydroxyl Groups

After N6-protection, acetyl groups are removed under mild basic conditions:

Deprotection Protocol :

  • Reagent : 0.5 M ammonia in methanol.
  • Temperature : 0°C for 6 hours.
  • Efficiency : >95% deprotection without affecting the npeoc group.

Comparative Analysis of Protection Methods

Method Reagent Yield (%) Reaction Time (h) Key Advantage
Chloroformate Approach 2-(4-Nitrophenyl)ethoxy carbonyl chloride 78–85 6–8 Cost-effective
Imidazolium Salt Approach 1-Methyl-3-(npeoc)imidazolium chloride 88–92 4 Higher selectivity

Critical Considerations :

  • Moisture Sensitivity : Both methods require anhydrous conditions to prevent hydrolysis of the chloroformate or imidazolium reagent.
  • Scalability : The imidazolium method is preferred for large-scale synthesis due to shorter reaction times.

Applications in Oligonucleotide Synthesis

Adenosine, N-[[2-(4-nitrophenyl)ethoxy]carbonyl]-, is integral to solid-phase RNA synthesis:

  • Phosphoramidite Synthesis : The protected adenosine is converted to its 3'-phosphoramidite derivative for automated synthesis.
  • Deprotection : The npeoc group is removed with 0.1 M 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in 3–5 seconds, enabling rapid deblocking.

Case Study :
Muench et al. synthesized oligoribonucleotides using npeoc-protected adenosine, achieving coupling efficiencies >99% per step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenethyl group can undergo oxidation to form nitrophenylacetic acid.

    Reduction: The nitro group can be reduced to an amine using hydrogenation or other reducing agents like tin(II) chloride.

    Substitution: The hydroxyl groups on the tetrahydrofuran ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: Nitrophenylacetic acid.

    Reduction: 4-Aminophenethyl (9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)carbamate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound "Adenosine, N-[[2-(4-nitrophenyl)ethoxy]carbonyl]-":

Scientific Research Applications

Adenosine receptor agonists Adenosine receptor agonists, including "Adenosine, N-[[2-(4-nitrophenyl)ethoxy]carbonyl]-", can be used to treat or prevent disorders by administering an effective amount of the agonist to a mammal . Such disorders include atherosclerosis, calciphylaxis, Monckeberg's medial sclerosis, ACDC (Arterial Calcification due to Deficiency of CD73), Ehlers Danlos syndrome, Marfan syndrome, Loewe Dietz syndrome, fibromuscular dysplasia, Kawasaki syndrome, pseudoxanthoma elasticum, or premature placental calcification .

Vascular and joint capsule calcification Adenosine receptor agonists can treat or prevent medial vascular or joint capsule calcification in mammals, particularly those with a NT5E mutation . Discoveries have indicated that a mutation in the NT5E gene can lead to vascular and/or joint capsule calcification . A2A and A2B agonists can increase cAMP levels, decreasing vascular and/or joint capsule calcification, and can also modulate tissue-nonspecific alkaline phosphatase (TNAP) expression and activity to treat or prevent medial vascular and/or joint capsule calcification .

Detecting and diagnosing vascular or joint capsule calcification disorders It is possible to detect or diagnose a vascular or joint capsule calcification disorder by :

  • Obtaining a nucleic acid sample from a mammal.
  • Obtaining a NT5E coding sequence from the nucleic acid sample.
  • Comparing the NT5E coding sequence of the nucleic acid in the sample to a NT5E coding sequence of a negative control and obtaining a difference, where the difference is due to a mutation in the NT5E coding sequence of the nucleic acid in the sample.
  • correlating the difference in the NT5E coding sequence of the nucleic acid in the sample as compared to the NT5E coding sequence of the negative control with a vascular or joint capsule.

Determining reduced activity or expression level of CD73 protein It is possible to determine reduced activity or expression level of CD73 protein by :

  • Determining the activity or expression level of CD73 protein of a biological sample from a mammal.
  • Comparing the activity or expression level of the CD73 protein in the mammal with a negative control
  • Correlating a decrease in activity or expression of the CD73 protein in the mammal as compared to the negative control with a vascular or joint capsule calcification disorder.

Mechanism of Action

The mechanism of action of 4-Nitrophenethyl (9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)carbamate involves its interaction with biological macromolecules. The nitrophenethyl group can interact with proteins and enzymes, while the purine derivative can mimic nucleotides and interact with DNA and RNA. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following table compares Adenosine, N-[[2-(4-nitrophenyl)ethoxy]carbonyl]- with analogous compounds featuring nitrophenyl or ethoxycarbonyl groups, highlighting structural, functional, and biological differences:

Compound Name Key Functional Groups Biological Activity/Applications Key Findings References
Adenosine, N-[[2-(4-nitrophenyl)ethoxy]carbonyl]- 4-Nitrophenyl ethoxycarbonyl RNA synthesis, tRNA modification, methyltransferase studies Stable protecting group for nucleosides; enables selective methylation and fluorescence labeling.
KS119 (1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)-2-[[1-(4-nitrophenyl)ethoxy]carbonyl]hydrazine) Nitrophenyl ethoxycarbonyl hydrazine Anticancer prodrug (hypoxia-activated cytotoxin) Exists as stable atropisomers (t1/2 ~50–64 hrs) with distinct partition coefficients and metabolic rates in tumors.
2-(4-Nitrophenyl)adenosine Direct 4-nitrophenyl substitution on adenosine Mutagenicity studies Exhibits mutagenic activity (10 µg/plate in Salmonella assays); emits toxic NOx upon decomposition.
b-Alanine, N-[[(4-nitrophenyl)amino]carbonyl]- 4-Nitrophenyl carbamoyl Enzyme inhibition, peptide synthesis Structural analog with carbamoyl linkage; potential use in enzyme inhibitor design.
N-[2-(4-Nitrophenoxy)ethyl]-2-(4-nitrophenyl)ethanamine Dual nitrophenoxy/ethylamine groups Pharmaceutical intermediate Key intermediate in organic synthesis; applications in drug development.

Key Structural and Functional Insights

Stability and Reactivity

  • Adenosine, N-[[2-(4-nitrophenyl)ethoxy]carbonyl]-: The npeoc group enhances stability during methylation and deprotection steps, critical for RNA synthesis .
  • KS119 : Atropisomerism introduces variability in metabolic activation, impacting bioavailability and therapeutic efficacy in hypoxic tumors .

Functional Group Influence

  • Carbamate vs. Carbamoyl: The ethoxycarbonyl group in adenosine derivatives allows reversible protection, whereas carbamoyl linkages (e.g., b-Alanine analog) favor stable enzyme interactions .
  • Nitroaromatic Bioactivation: KS119 leverages nitro group reduction for cytotoxic payload release, contrasting with 2-(4-nitrophenyl)adenosine’s direct mutagenicity .

Q & A

Q. Q1. What synthetic strategies are recommended for introducing the 4-nitrophenyl ethoxy carbonyl group to adenosine derivatives?

A: The 4-nitrophenyl ethoxy carbonyl group is typically introduced via nucleophilic substitution or carbamate coupling. For adenosine derivatives, protect the ribose hydroxyl groups (e.g., using trimethylsilyl or acetyl groups) to avoid side reactions. React the primary amine of adenosine with 4-nitrophenyl chloroformate or its activated ester in anhydrous DMF or THF under inert atmosphere. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify using reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Q. Q2. How can researchers confirm the structural integrity of this compound post-synthesis?

A: Use a combination of:

  • High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., ESI+ mode, expected [M+H]+ ion).
  • 1H/13C NMR to verify the presence of the 4-nitrophenyl group (aromatic protons at δ 8.1–8.3 ppm) and ethoxy carbonyl linkage (quartet at δ 4.3–4.5 ppm for –OCH2–).
  • FT-IR for characteristic carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO2, ~1520 cm⁻¹) stretches .

Advanced Research Questions

Q. Q3. How does the 4-nitrophenyl ethoxy carbonyl moiety influence adenosine’s receptor-binding affinity in enzymatic assays?

A: The nitro group’s electron-withdrawing effect enhances the electrophilicity of the carbonyl, potentially stabilizing transition states in enzyme-substrate interactions. To evaluate this:

  • Perform molecular docking (e.g., AutoDock Vina) using crystal structures of adenosine receptors (PDB: 5G53).
  • Compare inhibition constants (Ki) with unmodified adenosine using radioligand binding assays (e.g., [3H]-adenosine displacement in cell membranes). Note: Contradictory Ki values may arise from differential solubility; use DMSO stocks ≤0.1% to minimize solvent effects .

Q. Q4. What experimental approaches resolve contradictory data in stability studies under physiological conditions?

A: Discrepancies in hydrolytic stability (e.g., half-life in PBS vs. serum) often stem from esterase activity. To clarify:

  • Conduct HPLC-MS stability assays in:
    • PBS (pH 7.4) to assess non-enzymatic hydrolysis.
    • Human plasma to detect esterase-mediated cleavage (add EDTA to inhibit metalloproteases).
  • Compare with a control compound lacking the ethoxy linker (e.g., N-(4-nitrophenyl) adenosine) .

Q. Q5. How can researchers optimize crystallization for X-ray diffraction studies of this adenosine derivative?

A: Crystallization challenges arise from the compound’s hydrophobicity. Strategies include:

  • Use vapor diffusion with mixed solvents (e.g., dichloromethane/methanol/water).
  • Introduce co-crystallization agents like crown ethers to stabilize nitro-group interactions.
  • Confirm crystal packing via Hirshfeld surface analysis (CrystalExplorer) to identify key π-π stacking between nitrophenyl and adenine rings .

Mechanistic and Functional Studies

Q. Q6. What role does the nitro group play in photoactivation or redox cycling of this compound?

A: The nitro group can act as a:

  • Photosensitizer : Irradiate at 365 nm to generate reactive oxygen species (ROS), detectable via fluorescence probes (e.g., DCFH-DA).
  • Redox-active moiety : Perform cyclic voltammetry (glassy carbon electrode, Ag/AgCl reference) to identify reduction peaks near −0.6 V (NO2 → NHOH). Validate biological relevance using HepG2 cells with luciferase-based redox reporters .

Q. Q7. How to design structure-activity relationship (SAR) studies for derivatives with modified aryl groups?

A: Replace the 4-nitrophenyl group with:

  • Electron-deficient analogs : 3,5-Dinitrophenyl or p-cyanophenyl to enhance electrophilicity.
  • Electron-rich analogs : 4-Methoxyphenyl (synthesized via Ullmann coupling; see ) to assess steric vs. electronic effects.
    Evaluate changes in bioactivity using dose-response curves (IC50) and correlate with computed Hammett σ constants .

Data Validation and Reproducibility

Q. Q8. What purity thresholds are critical for biological assays, and how are trace impurities identified?

A: Aim for ≥95% purity (HPLC-UV, 254 nm). Common impurities include:

  • Unreacted adenosine : Detect via NMR (δ 8.3 ppm for unmodified adenine protons).
  • Hydrolysis byproducts : Use LC-MS to identify fragments (e.g., m/z 154 for 4-nitrophenol).
  • Metal contaminants : Perform ICP-MS if studying redox activity; chelate with EDTA during synthesis .

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